Home > Products > Screening Compounds P84003 > Aconityldoxorubicin
Aconityldoxorubicin - 114390-31-7

Aconityldoxorubicin

Catalog Number: EVT-1179003
CAS Number: 114390-31-7
Molecular Formula: C33H33NO16
Molecular Weight: 699.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aconityldoxorubicin is classified as an anthracycline antibiotic and an antineoplastic agent. It is synthesized by conjugating doxorubicin with cis-aconitic acid, aiming to improve drug delivery and reduce cardiotoxicity associated with doxorubicin therapy. The chemical structure of Aconityldoxorubicin allows it to maintain the core functionalities of doxorubicin while introducing modifications that enhance its targeting capabilities in cancer treatment.

Synthesis Analysis

Synthetic Routes

The synthesis of Aconityldoxorubicin involves the reaction between doxorubicin hydrochloride and cis-aconitic acid. This reaction typically occurs in the presence of a base such as triethylamine and is conducted in an organic solvent like pyridine. The formation of an amide bond between the amino group of doxorubicin and the carboxyl group of cis-aconitic acid is the key step in this synthesis process.

Reaction Conditions

  • Reagents: Doxorubicin hydrochloride, cis-aconitic acid, triethylamine.
  • Solvent: Pyridine.
  • Temperature: The reaction is generally performed at elevated temperatures to facilitate the coupling reaction.
  • Purification: Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate Aconityldoxorubicin from unreacted materials and by-products.
Molecular Structure Analysis

Structural Characteristics

Aconityldoxorubicin retains the structural features of doxorubicin, including its anthracycline core. The addition of cis-aconitic acid introduces a functional modification that enhances its solubility and stability in biological systems. The compound's molecular formula can be represented as C27_{27}H31_{31}N3_{3}O7_{7}, indicating the presence of additional carboxylic functionalities due to the conjugation with cis-aconitic acid.

Spectroscopic Data

The structural elucidation can be supported by various spectroscopic techniques such as:

  • Mass Spectrometry: To confirm molecular weight.
  • Nuclear Magnetic Resonance Spectroscopy: To analyze the chemical environment of hydrogen and carbon atoms in the molecule.
  • Infrared Spectroscopy: To identify functional groups present in Aconityldoxorubicin.
Chemical Reactions Analysis

Types of Reactions

Aconityldoxorubicin can undergo several chemical reactions:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic conditions, releasing doxorubicin and cis-aconitic acid.
  • Oxidation/Reduction: Similar to doxorubicin, Aconityldoxorubicin can participate in redox reactions involving its quinone moiety, generating reactive oxygen species which contribute to its cytotoxic effects.

Reaction Conditions

  • Hydrolysis: Typically performed under acidic conditions (pH 5-6).
  • Oxidation: Involves reactive oxygen species generated in the presence of molecular oxygen and redox-active metals.
Mechanism of Action

Anticancer Activity

Aconityldoxorubicin exerts its anticancer effects through multiple mechanisms:

  • DNA Intercalation: Similar to doxorubicin, it intercalates into DNA strands, disrupting replication and transcription.
  • Topoisomerase II Inhibition: It inhibits topoisomerase II enzyme activity, preventing DNA relaxation necessary for replication.
  • Reactive Oxygen Species Generation: The compound generates reactive oxygen species that lead to oxidative damage within cancer cells.

Molecular Targets

The primary targets for Aconityldoxorubicin include:

  • DNA: Intercalation disrupts normal cellular processes.
  • AMP-Activated Protein Kinase Pathway: Induces apoptosis through pathway activation.
  • Bcl-2/Bax Pathway: Alters protein ratios leading to apoptosis via caspase activation.
Physical and Chemical Properties Analysis

Properties

Aconityldoxorubicin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 495.55 g/mol.
  • Solubility: Enhanced solubility compared to doxorubicin due to the introduction of cis-aconitic acid.
  • Stability: More stable under physiological conditions than its parent compound.

Analytical Techniques

Properties can be further characterized using techniques such as:

  • Thermogravimetric Analysis (TGA): To assess thermal stability.
  • Differential Scanning Calorimetry (DSC): To evaluate phase transitions.
Applications

Scientific Applications

Aconityldoxorubicin has significant applications in cancer therapy:

Research Directions

Current research focuses on optimizing its formulation for improved bioavailability and exploring its use in various cancer types beyond those traditionally treated with doxorubicin .

Introduction to Aconityldoxorubicin: Context and Significance

Historical Development of Anthracycline-Based Chemotherapeutics

The genesis of anthracycline therapeutics traces back to the 1960s with the isolation of daunorubicin from Streptomyces peucetius, followed shortly by the discovery of its 14-hydroxylated analogue, doxorubicin (initially termed adriamycin). Doxorubicin demonstrated superior antitumor efficacy across a broader spectrum of malignancies compared to its predecessor, including breast carcinomas, leukemias, lymphomas, and sarcomas. By 1974, doxorubicin received United States Food and Drug Administration approval, rapidly becoming a chemotherapeutic cornerstone [5].

Early clinical deployment revealed two fundamental limitations: dose-limiting cardiotoxicity mediated by oxidative stress and iron accumulation in cardiomyocytes, and systemic toxicity to proliferating non-malignant tissues. These challenges spurred first-generation reformulation efforts focused on encapsulation technologies, exemplified by pegylated liposomal doxorubicin (Doxil, approved 1995) and non-pegylated liposomal formulations (Myocet, approved 2000). While liposomal encapsulation attenuated cardiac exposure and improved pharmacokinetic profiles, it introduced new limitations including infusion reactions and palmar-plantar erythrodysesthesia [4] [5].

The persistent therapeutic constraints of anthracyclines catalyzed the conceptual evolution toward bioreversible conjugation strategies. Unlike encapsulation, covalent conjugation creates molecular-level control over drug release kinetics. Aconityldoxorubicin emerged from this paradigm shift, representing a second-generation approach where doxorubicin is converted into a biologically inert prodrug through conjugation with an acid-sensitive linker. This design specifically exploits the dysregulated pH gradients characteristic of malignant tissues—particularly endosomal/lysosomal compartments (pH 4.5-5.5) and hypoxic tumor microenvironments (pH 6.5-7.0)—as biochemical triggers for spatially precise drug activation [3] [6].

Rationale for Doxorubicin Conjugation Strategies in Targeted Therapy

Doxorubicin's therapeutic potency stems from its multimodal mechanisms of action: intercalation into DNA base pairs (particularly GC-rich sequences), poisoning of topoisomerase II complexes to generate irreparable double-strand breaks, eviction of histones from chromatin, and induction of oxidative stress through semiquinone radical generation. While these mechanisms confer broad antitumor efficacy, they simultaneously mediate off-target cytotoxicity in non-malignant tissues with high proliferative indices or metabolic activity [2] [7].

Conjugation strategies address these limitations through three fundamental principles:

  • Pharmacokinetic Refinement: Macromolecular conjugates (e.g., polymer-drug adducts) exhibit enhanced permeability and retention (EPR) effects due to their nanoscale dimensions, facilitating passive accumulation in tumor vasculature with leaky endothelial architecture. This prolongs systemic circulation while reducing peak plasma concentrations associated with acute toxicity [1] [4].
  • Biological Stealth: Covalent modification of doxorubicin's primary amine in the daunosamine sugar moiety masks its cationic charge and molecular recognition motifs, thereby circumventing efflux transporters like P-glycoprotein that mediate multidrug resistance. This chemical camouflage significantly increases intracellular accumulation in chemoresistant malignancies [1] [7].
  • Stimulus-Responsive Activation: Conjugation via conditionally labile bonds creates spatial and temporal control over drug liberation. The aconityl linkage exemplifies this approach, remaining stable at physiological pH (7.4) but undergoing rapid hydrolysis in acidic microenvironments unique to tumors [3] [6].

Table 1: Fundamental Limitations of Conventional Doxorubicin and Conjugation-Based Solutions

Limitation of Free DoxorubicinConjugation StrategyMechanistic Basis
Dose-dependent cardiotoxicityPolymeric conjugationReduced myocardial distribution via increased hydrodynamic size
Multidrug resistance (P-glycoprotein efflux)Covalent modification of daunosamine amineAltered substrate recognition by efflux transporters
Non-selective cytotoxicityStimulus-responsive linkers (e.g., cis-aconityl)pH-dependent activation in tumor microenvironments
Narrow therapeutic indexEnhanced permeability and retention effectPassive tumor targeting via leaky vasculature

Cis-Aconityl Linkage: A Critical Innovation in Prodrug Design

The cis-aconityl spacer serves as a biochemical switch that confers microenvironment-responsive behavior to aconityldoxorubicin. Structurally, cis-aconitic acid is an unsaturated tricarboxylic acid derivative that forms amide bonds with both the primary amine of doxorubicin's daunosamine moiety and complementary functional groups on carrier systems (e.g., polymers, antibodies, nanoparticles). The linkage's acid sensitivity originates from intramolecular catalysis: protonation of the central carboxylate facilitates nucleophilic attack by the adjacent carbonyl, forming a strained anhydride intermediate that spontaneously hydrolyzes to liberate native doxorubicin [3] [6].

A landmark investigation by Tokiwa et al. (2008) revealed the critical influence of geometric isomerism on drug release kinetics. The reaction between doxorubicin and cis-aconitic anhydride yields two stereoisomeric conjugates: cis-aconityldoxorubicin and trans-aconityldoxorubicin. Under physiologically relevant acidic conditions (pH 5.0), the cis-conjugate demonstrated dramatically accelerated hydrolysis kinetics (t1/2 = 3 hours) compared to its trans-counterpart (t1/2 = 14 hours). This 4.7-fold difference arises from steric constraints in the trans configuration that hinder anhydride formation—the rate-determining step in doxorubicin liberation. Crucially, both isomers exhibit exceptional stability at neutral pH (7.4), confirming their suitability for intravenous administration without premature drug release [3].

Computational chemistry studies provide atomic-level insights into the aconityl linkage's performance. Density functional theory calculations revealed that cis-aconityldoxorubicin requires significantly lower activation energy (54.23 kcal/mol) for acid-catalyzed hydrolysis compared to the trans isomer (109.28 kcal/mol) in di-ethylene glycol conjugates. Molecular dynamics simulations further demonstrate that polyethylene glycol chain length inversely correlates with hydrolysis rates, as longer chains sterically constrain transition state formation. Optimal release kinetics were observed with di-ethylene glycol spacers, achieving a balance between conjugate stability in circulation and efficient drug liberation in acidic compartments [6].

Table 2: Comparative Drug Release Kinetics of Cis vs. Trans-Aconityldoxorubicin Conjugates

Conjugate ParameterCis-AconityldoxorubicinTrans-AconityldoxorubicinExperimental Reference
Hydrolysis Half-life (pH 5.0)3 hours14 hoursTokiwa et al. (2008)
Relative Activation Energy (DFT)54.23 kcal/mol (di-ethylene glycol)109.28 kcal/mol (di-ethylene glycol)Computational Study (2011)
Cytotoxicity (J774.1 cells)IC50 comparable to free doxorubicinSignificantly reduced potencyTokiwa et al. (2008)
Stability at pH 7.4>96 hours (minimal release)>96 hours (minimal release)Tokiwa et al. (2008)

The structural integrity of the cis-aconityl linkage directly translates to functional advantages in biological systems. In vitro cytotoxicity assays using J774.1 murine macrophage-like cells demonstrated that poly(vinyl alcohol)-cis-aconityldoxorubicin conjugates retain near-equivalent antitumor potency to free doxorubicin, while trans-conjugates exhibit significantly diminished activity. This divergence confirms that efficient intracellular drug liberation occurs exclusively through the geometrically favorable cis configuration. Furthermore, polymer conjugation via cis-aconityl spacers enhances plasma stability by >20-fold compared to early hydrazone-based conjugates, addressing a critical limitation in previous prodrug architectures [3] [6].

The evolution of aconityldoxorubicin exemplifies the sophistication achievable through rational prodrug design. By integrating tumor-selective activation mechanisms with advanced delivery platforms, this approach transcends the limitations of conventional anthracycline therapy. Ongoing innovations continue to refine the therapeutic potential of aconityldoxorubicin conjugates, including antibody-drug conjugates targeting HER2 and CD74 receptors, polymeric nanoparticles with endosomolytic properties, and hybrid systems combining pH-sensitivity with enzymatic trigger mechanisms [1] [7].

Properties

CAS Number

114390-31-7

Product Name

Aconityldoxorubicin

IUPAC Name

(2Z)-2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-2-oxoethylidene]butanedioic acid

Molecular Formula

C33H33NO16

Molecular Weight

699.6 g/mol

InChI

InChI=1S/C33H33NO16/c1-12-27(40)16(34-20(37)6-13(32(45)46)7-21(38)39)8-22(49-12)50-18-10-33(47,19(36)11-35)9-15-24(18)31(44)26-25(29(15)42)28(41)14-4-3-5-17(48-2)23(14)30(26)43/h3-6,12,16,18,22,27,35,40,42,44,47H,7-11H2,1-2H3,(H,34,37)(H,38,39)(H,45,46)/b13-6-/t12-,16-,18-,22-,27+,33-/m0/s1

InChI Key

XULUYSQCLZAMJZ-DZMFYADZSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=C(CC(=O)O)C(=O)O)O

Synonyms

aconityldoxorubicin
CA-DXR

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=C(CC(=O)O)C(=O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)/C=C(/CC(=O)O)\C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.